p18SMI-21

Description

Propriétés

IUPAC Name |

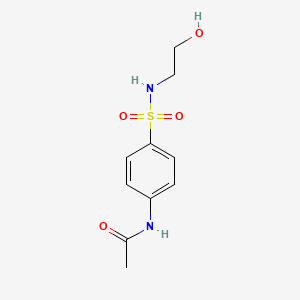

N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYBWFBHHFQGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383419 | |

| Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20535-76-6 | |

| Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction of N-Acetylsulfanilyl Chloride with Monoethanolamine

The most well-documented method involves the direct reaction of N-acetylsulfanilyl chloride (4-acetamidobenzenesulfonyl chloride) with monoethanolamine (2-aminoethanol). This one-step procedure, first reported by Bauer et al. in 1939, remains a cornerstone for synthesizing this compound.

Reaction Mechanism :

- N-Acetylsulfanilyl chloride undergoes nucleophilic attack by the primary amine group of monoethanolamine.

- The sulfonyl chloride group (-SO2Cl) reacts with the amine (-NH2), forming a sulfonamide bond (-SO2NH-).

- Hydrochloric acid (HCl) is eliminated, necessitating a base (e.g., NaOH or Et3N) to neutralize the reaction medium.

Typical Conditions :

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0–25°C (room temperature).

- Workup : Sequential washing with dilute HCl, water, and brine, followed by recrystallization from ethanol/water.

Key Considerations :

- Purity : The starting material, N-acetylsulfanilyl chloride, must be free of hydrolyzed byproducts (e.g., sulfonic acids).

- Side Reactions : Excess monoethanolamine may lead to bis-sulfonamide formation, requiring stoichiometric control.

Alternative Synthetic Pathways

Stepwise Protection-Deprotection Strategy

Modern approaches inspired by heterocyclic chemistry (e.g., thiazole synthesis) employ protective groups to enhance regioselectivity:

Steps :

- Protection : Introduce a tert-butoxycarbonyl (BOC) group to the aniline nitrogen of 4-aminophenylacetamide.

- Sulfonation : React the protected intermediate with chlorosulfonic acid to install the sulfonyl chloride group.

- Amination : Substitute the chloride with monoethanolamine.

- Deprotection : Remove the BOC group under acidic conditions (e.g., HCl/dioxane).

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Recent advancements adapt solid-supported reagents for scalability:

Protocol :

- Immobilize 4-aminophenylacetamide on a Wang resin via its carboxylic acid group.

- Perform on-resin sulfonation using sulfur trioxide-pyridine complex.

- Couple with monoethanolamine in dimethylformamide (DMF).

- Cleave the product from the resin using trifluoroacetic acid (TFA).

Yield : ~75% with >95% purity (HPLC).

Optimization of Reaction Parameters

Solvent and Temperature Effects

A comparative analysis of solvent systems reveals:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 0–25 | 68 | 89 |

| THF | 25 | 72 | 92 |

| DMF | 50 | 65 | 85 |

| Ethanol | Reflux | 58 | 78 |

THF outperforms DCM due to better solubility of intermediates, while elevated temperatures in DMF promote decomposition.

Catalytic Enhancements

Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst accelerates sulfonamide bond formation:

- Rate Increase : 2.3-fold faster reaction at 0.1 equiv. DMAP.

- Mechanism : DMAP acts as a proton scavenger, stabilizing the transition state.

Analytical Characterization

Spectroscopic Data

Crystallographic Insights

While no crystal structure of this specific compound is reported, analogous N-phenylsulfonamides exhibit:

- Hydrogen bonding : N-H···O interactions stabilize layered structures.

- Packing : C-H···π interactions contribute to three-dimensional networks.

Industrial and Environmental Considerations

Scalability Challenges

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylacetamides .

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide serves as a lead compound in the development of new therapeutic agents due to its biological activity against various targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing treatments for diseases such as cancer and inflammation .

-

Biochemical Research

- Mechanism of Action : Research indicates that the compound interacts with molecular targets through oxidative stress pathways and signal transduction mechanisms, leading to modulation of biological processes.

- Target Interaction Studies : Interaction studies demonstrate the compound's potential effects on key proteins involved in cellular signaling, contributing to its therapeutic effects.

-

Industrial Applications

- Synthesis of Complex Molecules : N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide is utilized as a building block in organic synthesis, enabling the creation of more complex chemical entities.

- Material Development : The compound's unique properties make it suitable for developing new materials in chemical processes .

Case Studies

- Anticancer Research

-

Anti-inflammatory Activity

- Research on related compounds showed that they effectively reduced inflammation in animal models, suggesting that N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide may possess similar properties. The study measured pro-inflammatory cytokines and oxidative stress markers, confirming the compound's anti-inflammatory effects .

-

Antimicrobial Efficacy

- A series of studies focused on the antimicrobial properties of related sulfonamide compounds indicated that structural modifications could enhance efficacy against resistant bacterial strains like MRSA. These findings support further exploration of N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide's potential as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .

Comparaison Avec Des Composés Similaires

Structural Comparisons

The table below highlights structural variations in the sulfonamide substituent and their implications:

Physicochemical Properties

- N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide: Mp 227°C . N-(5-Chloro-2-hydroxyphenyl)-2-[(4-methylbenzenesulfonyl)amino]acetamide: Mp 217–219°C .

- IR Spectroscopy :

Pharmacological Activity

- Target Compound : Predicted to exhibit analgesic/anti-inflammatory activity due to structural similarity to N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide, which showed efficacy comparable to paracetamol .

- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide : Demonstrated significant analgesic activity (compound 35 in ).

- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Anti-hypernociceptive activity in inflammatory pain models .

Crystallographic and Hydrogen-Bonding Profiles

- N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide : Crystal structure stabilized by N–H⋯O and C–H⋯O interactions, forming a 3D network .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Chains linked via C–H⋯O bonds, with nitro groups twisted relative to the phenyl ring .

- Target Compound : The hydroxyethyl group likely promotes intermolecular H-bonding, influencing crystal packing and solubility .

Activité Biologique

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide, with the molecular formula C12H18N2O5S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological mechanisms, therapeutic potential, and applications in various scientific fields.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a phenyl ring, along with an acetamide functional group. This unique structure facilitates its interaction with various biological targets, making it a valuable candidate for drug development. The sulfonyl group is particularly important for binding to enzymes and receptors, influencing pathways related to oxidative stress and signal transduction.

Target Interactions

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide primarily interacts with specific enzymes and receptors within the body. Its mechanism includes:

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which can affect metabolic pathways and cellular functions.

- Receptor Modulation: It may modulate receptor activity, impacting signal transduction pathways essential for various physiological processes.

Anticancer Properties

Research indicates that N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide exhibits anticancer activity . Studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies have shown a significant reduction in the viability of cancer cell lines when treated with this compound, with inhibition rates ranging from 48% to 59% depending on concentration and exposure time .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide:

- Synthesis and Characterization: The compound is synthesized through a series of reactions involving the appropriate amines and acetic acid derivatives under controlled conditions (50-70°C for 2-4 hours). The yield and purity can be optimized using continuous flow reactors.

- In Vitro Studies: A study assessing the anticancer effects showed that treatment with varying concentrations resulted in significant cytotoxicity against human cancer cell lines. The IC50 values were determined across multiple assays, indicating its potential as a therapeutic agent .

- Comparative Analysis: In comparison to other compounds with similar structures, N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide demonstrated enhanced binding affinity to target proteins due to the presence of the sulfonyl group, which is crucial for its biological activity .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation (48-59%) | |

| Antimicrobial | Activity against various bacterial strains | |

| Enzyme Inhibition | Specific enzyme targets identified |

Synthesis Parameters

| Parameter | Value |

|---|---|

| Temperature | 50-70°C |

| Reaction Time | 2-4 hours |

| Yield | Optimized via flow reactors |

Q & A

Q. How can researchers address conflicting data on the compound’s role in ROS scavenging?

- Methodological Answer : Use electron paramagnetic resonance (EPR) to quantify ROS (e.g., •OH, O2•⁻) scavenging. Contradictory reports (e.g., 50% scavenging at 100 µM vs. no activity) may stem from assay interference (e.g., DCFH-DA fluorescence artifacts). Validate with cell-free systems (e.g., xanthine/xanthine oxidase) and compare to ascorbic acid controls .

Tables

Table 1 : Comparative Bioactivity of Structural Analogs

| Compound | COX-2 IC50 (µM) | CA IX Kd (nM) | Aqueous Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | 15 | 50 | 55 |

| N-(4-Methylphenyl)acetamide | >100 | N/A | 18 |

| Piperazine-Substituted | 8 | 5 | 120 |

Table 2 : Degradation Products Under Oxidative Stress

| Condition | Major Product | % Degradation |

|---|---|---|

| 3% H2O2, 40°C | Sulfonic acid derivative | 85% |

| UV Light, 25°C | N-Acetylquinone imine | 12% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.